The Discovery and Development of JNJ-3534: A Technical Guide to a Potent RORγt Inverse Agonist
The Discovery and Development of JNJ-3534: A Technical Guide to a Potent RORγt Inverse Agonist
For researchers, scientists, and drug development professionals, this in-depth guide details the discovery and development of JNJ-3534 (also known as JNJ-61803534), a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This document provides a comprehensive overview of the compound's pharmacological properties, key experimental methodologies, and the strategic workflow that led to its identification.
JNJ-3534 emerged from a lead optimization program focused on a series of thiazole amides.[1] The primary goal was to develop a potent RORγt inverse agonist that could overcome the challenge of CYP450 autoinduction observed in earlier compounds.[1] RORγt is a master nuclear transcription factor that orchestrates the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[2][3] As a key driver of the IL-23/IL-17 inflammatory axis, RORγt represents a prime therapeutic target for a variety of autoimmune and inflammatory disorders.
JNJ-3534 demonstrated high potency in inhibiting RORγt-driven transcription with an IC50 of 9.6 nM.[2] The compound exhibited excellent selectivity for RORγt over the closely related RORα and RORβ isoforms. In preclinical studies, JNJ-3534 showed significant efficacy in animal models of arthritis and psoriasis.[3] It progressed to a Phase 1 clinical trial in healthy volunteers, where it was well-tolerated in single ascending doses up to 200 mg and demonstrated a long plasma half-life of 164 to 170 hours.[4] Despite this promising early clinical profile, the development of JNJ-3534 was ultimately discontinued due to findings of embryo-fetal toxicity in rabbits.[5]
This guide synthesizes the available data on JNJ-3534 to provide a valuable technical resource for those involved in the research and development of novel therapeutics targeting RORγt and other nuclear receptors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-3534.
| Parameter | Value | Assay/Species | Reference |
| RORγt IC50 | 9.6 nM | RORγt-driven transcription reporter assay (HEK-293T cells) | [2] |
| RORα IC50 | > 2 µM | RORα-driven transcription reporter assay (HEK-293T cells) | |
| RORβ IC50 | > 2 µM | RORβ-driven transcription reporter assay (HEK-293T cells) | |
| IL-17A Inhibition | Not specified | Human CD4+ T cells under Th17 differentiation conditions | [2] |
| IL-17F Inhibition | Not specified | Human CD4+ T cells under Th17 differentiation conditions | [2] |
| IL-22 Inhibition | Not specified | Human CD4+ T cells under Th17 differentiation conditions | [2] |
Table 1: In Vitro Activity of JNJ-3534
| Species | Dose | Efficacy Model | Key Findings | Reference |
| Mouse | 3-100 mg/kg BID or 60 mg/kg QD, p.o. | Collagen-Induced Arthritis (CIA) | Dose-dependent attenuation of inflammation, achieving ~90% maximum inhibition of clinical score. | [2] |
| Mouse | 30 and 100 mg/kg, p.o. | Imiquimod-Induced Psoriatic-like Skin Inflammation | Significantly inhibited disease score and dose-dependently inhibited the expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22, IL-23R). | [2] |
| Human | Single ascending doses up to 200 mg | Phase 1 Clinical Trial (Healthy Volunteers) | Well-tolerated; dose-dependent increases in exposure; plasma half-life of 164-170 hours; dose-dependent inhibition of ex vivo stimulated IL-17A production. | [3][4] |
Table 2: In Vivo Efficacy and Clinical Pharmacology of JNJ-3534
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the data and for the design of future studies.
RORγt Radioligand Binding Assay
This protocol outlines a general method for a competitive radioligand binding assay to determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
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Radioligand (e.g., ³H-labeled known RORγt ligand)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 2 mM DTT)
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Test compound (e.g., JNJ-3534)
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Non-specific binding control (e.g., a high concentration of a non-radiolabeled known RORγt ligand)
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Scintillation cocktail
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Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the recombinant RORγt LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Th17 Cell Differentiation and IL-17A Production Assay
This protocol describes the in vitro differentiation of human naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A production to assess the inhibitory activity of a test compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-CD3 and anti-CD28 antibodies
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Th17 polarizing cytokines: IL-6, IL-1β, IL-23, TGF-β
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Neutralizing antibodies: anti-IFN-γ, anti-IL-4
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Test compound (e.g., JNJ-3534)
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Cell stimulation reagents (e.g., PMA and ionomycin)
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Protein transport inhibitor (e.g., Brefeldin A or Monensin)
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IL-17A ELISA kit or flow cytometry antibodies for intracellular cytokine staining
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the cell culture medium.
-
Add serial dilutions of the test compound to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
On the final day of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
For ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A using a commercially available ELISA kit according to the manufacturer's instructions.
-
For Flow Cytometry: Harvest the cells, fix, and permeabilize them. Stain the cells with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.
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Calculate the IC50 of the test compound for the inhibition of IL-17A production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the drug discovery process is essential for a clear understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and biological evaluation of thiazole-bis-amide inverse agonists of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
